(S)-Indacaterol

Description

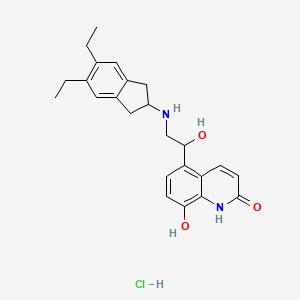

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3.ClH/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24;/h5-10,18,22,25,27-28H,3-4,11-13H2,1-2H3,(H,26,29);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUUXBAOWHVOGFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chiral Synthesis and Purification of (S)-Indacaterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the chiral synthesis and purification of (S)-Indacaterol, a potent, ultra-long-acting β2-adrenergic agonist. The document details established synthetic routes, including asymmetric synthesis and chiral resolution, and outlines robust purification protocols essential for obtaining the enantiomerically pure active pharmaceutical ingredient (API).

Introduction to this compound

This compound, chemically known as (R)-5-[2-(5,6-diethylindan-2-ylamino)-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one, is the single R-enantiomer of Indacaterol.[1] It is a widely prescribed treatment for chronic obstructive pulmonary disease (COPD). The stereochemistry of the molecule is crucial for its pharmacological activity, making the enantioselective synthesis and rigorous purification critical aspects of its manufacturing process. This guide focuses on the key chemical transformations and separation techniques employed to produce high-purity this compound.

Chiral Synthesis of this compound

Two primary strategies are predominantly employed for the chiral synthesis of this compound: asymmetric synthesis to directly obtain the desired enantiomer and chiral resolution of a racemic mixture.

Asymmetric Synthesis via Catalytic Reduction

A key approach to asymmetric synthesis involves the enantioselective reduction of a prochiral ketone intermediate using a chiral catalyst, such as the Corey-Bakshi-Shibata (CBS) catalyst.[2][3] This method establishes the desired stereocenter early in the synthetic sequence.

This protocol describes the asymmetric reduction of 5-(chloroacetyl)-8-(benzyloxy)-2(1H)-quinolinone to the corresponding chiral alcohol, a key intermediate in the synthesis of this compound.

-

Catalyst Preparation (in situ):

-

In a flame-dried, inert atmosphere (Nitrogen or Argon) reactor, dissolve (S)-α,α-Diphenyl-2-pyrrolidinemethanol (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0°C.

-

Slowly add a 1.0 M solution of Borane-THF complex (BH₃·THF) (1.2 equivalents) dropwise. Vigorous hydrogen evolution will be observed.

-

Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the oxazaborolidine catalyst.

-

-

Asymmetric Reduction:

-

Cool the catalyst solution to 0°C.

-

In a separate flask, dissolve 5-(chloroacetyl)-8-(benzyloxy)-2(1H)-quinolinone (1.0 equivalent) in anhydrous THF.

-

Slowly add the ketone solution to the catalyst mixture over a period of 30 minutes, maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Work-up and Isolation:

-

Upon completion, cautiously quench the reaction by the slow, dropwise addition of methanol at 0°C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add 1 M hydrochloric acid (HCl) and stir for another 30 minutes.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude chiral alcohol.

-

The resulting chiral alcohol is then converted to this compound through subsequent reaction steps, including the formation of an epoxide or a related intermediate, followed by coupling with 2-amino-5,6-diethylindan.

Synthesis via Chiral Resolution

An alternative and widely used industrial approach involves the synthesis of a racemic mixture of a key intermediate, followed by chiral resolution to separate the desired (R)-enantiomer. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as a derivative of tartaric acid.

This protocol outlines the resolution of racemic 5-[2-(5,6-diethyl-indan-2-ylamino)-1-hydroxyethyl]-8-benzyloxy-(1H)-quinolin-2-one.

-

Diastereomeric Salt Formation:

-

Dissolve the racemic intermediate (1.0 equivalent) in a suitable solvent, such as ethanol or a mixture of dichloromethane and isopropanol, by heating to reflux.

-

In a separate flask, dissolve Dibenzoyl-L-tartaric acid monohydrate (1.2 equivalents) in the same solvent, with heating if necessary.

-

Add the resolving agent solution to the solution of the racemic intermediate while maintaining the elevated temperature.

-

-

Crystallization and Isolation:

-

Allow the mixture to cool slowly to room temperature, then further cool to 0-5°C to promote crystallization.

-

The diastereomeric salt of the (R)-enantiomer will preferentially crystallize.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum. The yield of the desired diastereomeric salt can be up to 98%.

-

-

Liberation of the Free Base:

-

Suspend the isolated diastereomeric salt in a mixture of dichloromethane and water.

-

Add an aqueous solution of a base, such as 6N sodium hydroxide, and stir until the solid dissolves and two clear phases are formed.

-

Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the enantiomerically enriched free base.

-

The enriched intermediate is then deprotected (e.g., by hydrogenation to remove the benzyl group) to yield this compound.

Purification of this compound

Achieving the high purity required for a pharmaceutical ingredient necessitates robust purification methods. For this compound, this is typically accomplished through crystallization of the free base or, more commonly, through the formation and crystallization of a pharmaceutically acceptable salt, such as the maleate salt.

Purification via Salt Formation and Crystallization

The formation of acid addition salts is a common strategy to purify intermediates and the final API, often avoiding the need for tedious column chromatography.

-

Salt Formation:

-

Dissolve the crude this compound free base in a suitable solvent, such as isopropanol or ethanol, at an elevated temperature (e.g., 70-80°C).

-

In a separate vessel, dissolve maleic acid (0.9-1.0 equivalents) in the same solvent.

-

Add the maleic acid solution to the this compound solution while maintaining the temperature.

-

-

Crystallization and Isolation:

-

Stir the mixture at the elevated temperature for approximately 30 minutes.

-

Slowly cool the mixture to room temperature (20-25°C) to induce crystallization.

-

Further cool to 0-5°C and maintain for a period to maximize the yield.

-

Filter the resulting solid, wash with cold isopropanol, and dry under vacuum to obtain pure Indacaterol maleate.

-

This process can yield Indacaterol maleate with a purity exceeding 99.5% as determined by HPLC.

Chiral High-Performance Liquid Chromatography (HPLC)

For analytical determination of enantiomeric purity and for small-scale preparative separation, chiral HPLC is an indispensable tool.

-

Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose (e.g., Chiralcel OD-H, Chiralpak AD), are commonly effective.

-

Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of n-hexane and an alcohol like 2-propanol or ethanol. For basic compounds like Indacaterol, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) is often necessary to improve peak shape.

-

Detection: UV detection at a suitable wavelength (e.g., 260 nm) is generally used.

Data Presentation

The following tables summarize key quantitative data for the synthesis and purification of this compound and its intermediates, compiled from various sources.

| Method | Intermediate/Product | Yield (%) | Enantiomeric Excess (e.e. %) | Purity (HPLC %) |

| Asymmetric Synthesis | (R)-8-(benzyloxy)-5-(1-hydroxy-2-chloroethyl)quinolin-2(1H)-one | >90 | >95 | Not specified |

| Chiral Resolution | 8-(phenylmethoxy)-5-[(R)-2-(5,6-diethyl-indan-2-ylamino)-1-hydroxyethyl]-(1H)-quinolin-2-one benzoate | 59 | >99 | >99 |

| Final Product | This compound Maleate | 79 | >99.8 | 99.6 |

Table 1: Summary of Yields and Purity in this compound Synthesis.

| Purification Method | Starting Material | Final Product | Yield (%) | Purity (HPLC %) | Enantiomeric Purity (e.e. %) |

| Crystallization of Benzoate Salt | Crude 8-(phenylmethoxy)-5-[(R)-2-(5,6-diethyl-indan-2-ylamino)-1-hydroxyethyl]-(1H)-quinolin-2-one | Purified Benzoate Salt | 67 | >99 | Not specified |

| Crystallization of Maleate Salt | Crude this compound | This compound Maleate | 79-93 | 99.6-99.7 | >99.8 |

Table 2: Purification Efficiency for this compound and Key Intermediates.

Visualizations

The following diagrams illustrate the key workflows for the chiral synthesis and purification of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of (S)-Indacaterol for Research Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of (S)-Indacaterol, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate laboratory work and advance research initiatives involving this ultra-long-acting beta-2 adrenergic agonist.

Chemical Identity and Physical Properties

This compound is the enantiomer of Indacaterol that is not used therapeutically. The active pharmaceutical ingredient is the (R)-enantiomer. This document focuses on the properties of the (S)-enantiomer for research purposes, such as in chiral separation and impurity analysis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 5-[(1S)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one hydrochloride | [1] |

| Molecular Formula | C₂₄H₂₉ClN₂O₃ | [1] |

| Molecular Weight | 428.9 g/mol | [1] |

| CAS Number | 1235445-80-3 | [1] |

| Appearance | Solid. The related (R)-enantiomer is a white to off-white solid. | [2] |

| Melting Point | 195-202 °C (with decomposition) for the racemate, Indacaterol. | |

| Boiling Point | 660.3±55.0 °C (Predicted for the free base) | |

| pKa | 10.86±0.70 (Predicted for a related intermediate) | |

| logP | 3.3 (Computed for the racemate, Indacaterol) |

Table 2: Solubility of Indacaterol

| Solvent | Solubility | Source(s) |

| DMSO | Sparingly soluble | |

| Methanol | Sparingly soluble |

Mechanism of Action and Signaling Pathway

Indacaterol is a potent and selective beta-2 adrenergic receptor agonist. Its therapeutic effect is mediated through the stimulation of these receptors in the smooth muscle of the airways, leading to bronchodilation. The binding of Indacaterol to the beta-2 adrenergic receptor initiates a cascade of intracellular events.

Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated Gs protein. The activated alpha subunit of the Gs protein then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.

Experimental Protocols

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the determination of the purity of this compound using Reverse-Phase HPLC.

Objective: To determine the purity of an this compound sample and to detect the presence of any impurities.

Materials and Reagents:

-

This compound reference standard and sample

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate

-

Orthophosphoric acid

-

Triethylamine

-

Water (HPLC grade)

-

C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

HPLC system with UV or fluorescence detector

Chromatographic Conditions (Example):

-

Mobile Phase A: 2.2 pH potassium dihydrogen phosphate buffer

-

Mobile Phase B: Acetonitrile and Methanol mixture

-

Gradient: A gradient elution may be necessary to separate all impurities.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 45 °C

-

Detection: UV at 210 nm and 248 nm or Fluorescence detection.

-

Injection Volume: 20 µL

Procedure:

-

Preparation of Mobile Phase: Prepare the mobile phases as specified. Degas the mobile phases before use.

-

Preparation of Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable diluent (e.g., water and methanol, 20:80) to obtain a known concentration.

-

Preparation of Sample Solution: Prepare the this compound sample solution in the same manner as the standard solution.

-

Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions into the chromatograph.

-

Data Analysis: Record the chromatograms and calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard chromatogram. The percentage purity can be calculated using the following formula:

% Purity = (Area of Sample / Area of Standard) x (Concentration of Standard / Concentration of Sample) x 100

Chiral Separation of Indacaterol Enantiomers

This protocol outlines a method for the separation of (R)- and this compound enantiomers, which is crucial for quality control and enantiomeric purity assessment.

Objective: To separate and quantify the enantiomers of Indacaterol.

Methodology: Cyclodextrin-Electrokinetic Chromatography

Materials and Reagents:

-

Indacaterol racemic standard and sample containing this compound

-

Carboxymethyl-α-cyclodextrin (as chiral selector)

-

Sodium formate buffer

-

Capillary electrophoresis instrument with a UV detector

-

Fused-silica capillary

Experimental Conditions:

-

Chiral Selector: 0.7% (m/v) carboxymethyl-α-cyclodextrin

-

Background Electrolyte: 50 mM sodium formate buffer (pH 4.0)

-

Injection: Short-end injection

-

Separation Voltage: To be optimized

-

Capillary Temperature: To be optimized

-

Detection: UV detection at an appropriate wavelength

Procedure:

-

Prepare the background electrolyte containing the chiral selector.

-

Condition the capillary according to the manufacturer's instructions.

-

Prepare the sample and standard solutions in the background electrolyte.

-

Perform the electrophoretic separation by injecting the sample and applying the separation voltage.

-

Detect the enantiomers as they migrate past the detector. The different interaction of each enantiomer with the chiral selector will result in different migration times, allowing for their separation.

-

Quantify the amount of this compound by comparing its peak area to that of a standard of known concentration.

Chemical Stability and Storage

Proper storage and handling are critical to maintain the integrity of this compound for research applications.

Storage Conditions:

-

Store in a well-ventilated place.

-

Keep the container tightly closed.

-

For long-term stability, store at -20°C.

Chemical Stability:

-

This compound is stable under recommended storage conditions.

-

Avoid contact with strong acids/alkalis and strong oxidizing/reducing agents.

-

Under fire conditions, it may decompose and emit toxic fumes.

Conclusion

This technical guide provides essential physical and chemical data, along with foundational experimental protocols for this compound. The presented information, tables, and diagrams are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and analytical chemistry, facilitating the design and execution of experiments involving this compound. For precise quantitative analysis, it is always recommended to validate these methods in your own laboratory setting.

References

(S)-Indacaterol: A Comprehensive Technical Guide to its Beta-2 Adrenergic Receptor Binding Affinity

This technical guide provides an in-depth analysis of the binding affinity of (S)-Indacaterol for the beta-2 adrenergic receptor (β2AR). It is intended for researchers, scientists, and professionals in the field of drug development. The guide details the quantitative binding data, the experimental protocols used for its determination, and the associated signaling pathways.

Introduction to this compound and the Beta-2 Adrenergic Receptor

This compound is a novel, ultra-long-acting beta-2 adrenergic agonist (ultra-LABA) used in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][2][3] Its therapeutic effect is primarily mediated through its high-affinity binding to and activation of the β2AR, a G-protein coupled receptor (GPCR) predominantly expressed in the smooth muscle cells of the airways.[1][4] Activation of the β2AR initiates a signaling cascade that leads to bronchodilation, thereby alleviating the symptoms of obstructive airway diseases. Indacaterol is administered as the pure (R)-enantiomer.

Binding Affinity of this compound for the Beta-2 Adrenergic Receptor

The binding affinity of this compound to the β2AR has been quantified using various in vitro assays, typically reported as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the negative logarithm of the inhibition constant (pKi). These values are crucial for understanding the drug's potency and selectivity.

Table 1: Quantitative Binding Affinity Data for this compound

| Receptor Subtype | Species | Expression System | Radioligand | Affinity Metric | Value | Reference |

| Beta-2 Adrenergic Receptor | Human | CHO cells | [125I]iodo-(+/-)-cyanopindolol | pKi | 7.69 | |

| Beta-2 Adrenergic Receptor | Human | CHO cells | [125I]iodo-(+/-)-cyanopindolol | Ki | 20.6 nM | |

| Beta-2 Adrenergic Receptor | Not Specified | Not Specified | Not Specified | pKi | 5.48 | |

| Beta-1 Adrenergic Receptor | Not Specified | Not Specified | Not Specified | pKi | 7.36 | |

| Beta-3 Adrenergic Receptor | Not Specified | Not Specified | Not Specified | >20-fold lower affinity than for β2AR |

Note: Discrepancies in reported pKi values may arise from variations in experimental conditions, such as cell lines, radioligands, and assay buffers.

In vitro studies have demonstrated that indacaterol exhibits more than 24-fold greater agonist activity at beta-2 receptors compared to beta-1 receptors and 20-fold greater agonist activity compared to beta-3 receptors.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinity is predominantly carried out using radioligand binding assays. The following outlines a typical protocol for a competition binding assay to determine the Ki of this compound for the β2AR.

3.1. Membrane Preparation

-

Cell Culture and Lysis: Cells expressing the human β2AR (e.g., CHO or HEK293 cells) are cultured and harvested. The cells are then lysed in a cold buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

-

Differential Centrifugation: The cell lysate is subjected to centrifugation at a low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a higher speed (e.g., 30,000 x g) to pellet the cell membranes.

-

Resuspension and Storage: The membrane pellet is washed and resuspended in a binding buffer. For long-term storage, a cryoprotectant like 10% glycerol is added, and the membranes are stored at -80°C.

-

Protein Quantification: The total protein concentration of the membrane preparation is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

3.2. Competition Binding Assay

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radioligand that binds to the β2AR (e.g., [125I]iodo-(+/-)-cyanopindolol), and varying concentrations of the unlabeled competitor ligand, this compound.

-

Incubation: The plates are incubated for a specific period (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.

-

Filtration and Washing: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine. This separates the bound radioligand from the unbound. The filters are then washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve. From this curve, the IC50 value is determined, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Beta-2 Adrenergic Receptor Signaling Pathway

The binding of this compound to the β2AR triggers a cascade of intracellular events, known as the canonical signaling pathway, which ultimately leads to bronchodilation.

-

Agonist Binding: this compound binds to the extracellular domain of the β2AR.

-

G-Protein Activation: This binding induces a conformational change in the receptor, which promotes its coupling to the heterotrimeric Gs protein. This coupling facilitates the exchange of GDP for GTP on the α-subunit of the Gs protein (Gαs).

-

Adenylyl Cyclase Activation: The activated Gαs-GTP complex dissociates from the βγ-subunits and binds to and activates the enzyme adenylyl cyclase.

-

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and binds to the regulatory subunits of protein kinase A (PKA), causing the release and activation of its catalytic subunits.

-

Smooth Muscle Relaxation: Activated PKA phosphorylates various downstream targets, including myosin light-chain kinase, which leads to the relaxation of airway smooth muscle and results in bronchodilation.

Conclusion

This compound is a high-affinity agonist for the beta-2 adrenergic receptor. Its binding characteristics have been thoroughly evaluated using radioligand binding assays, which confirm its potent interaction with the receptor. This high-affinity binding is the initial step in a well-defined signaling cascade that results in significant and sustained bronchodilation, making this compound an effective therapeutic agent for obstructive airway diseases. The detailed understanding of its binding affinity and mechanism of action is fundamental for the development of new and improved respiratory medicines.

References

- 1. Indacaterol | C24H28N2O3 | CID 6918554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Indacaterol: a new once daily long-acting beta2 adrenoceptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Preclinical Pharmacodynamics of (S)-Indacaterol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indacaterol is a long-acting β2-adrenergic receptor agonist (LABA) utilized in the management of chronic obstructive pulmonary disease (COPD). As a chiral molecule, it exists as two enantiomers: (R)-Indacaterol and (S)-Indacaterol. The commercially available and clinically investigated form of indacaterol is the pure (R)-enantiomer.[1] This in-depth guide focuses on the preclinical pharmacodynamics of Indacaterol, with a specific emphasis on the stereoselective properties that render the (R)-enantiomer as the active moiety. Due to the significantly lower pharmacological activity of the (S)-enantiomer, preclinical data for this specific isomer is limited. This document will synthesize the available preclinical data for Indacaterol, which primarily pertains to the (R)-enantiomer, and provide context for the stereoselectivity of its pharmacodynamic effects.

Core Pharmacodynamics of Indacaterol

Mechanism of Action

Indacaterol exerts its therapeutic effect through selective agonism at the β2-adrenergic receptor, a G-protein coupled receptor predominantly expressed in the smooth muscle cells of the airways.[2] Binding of Indacaterol to the β2-receptor initiates a signaling cascade involving the activation of adenylyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2] The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which in turn phosphorylates various intracellular proteins, resulting in the relaxation of bronchial smooth muscle and consequent bronchodilation.

References

In Vitro Characterization of (S)-Indacaterol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological characterization of (S)-Indacaterol, a novel, ultra-long-acting β2-adrenergic receptor agonist. The document summarizes key quantitative data, details experimental methodologies for pivotal assays, and illustrates critical signaling pathways and experimental workflows.

Quantitative Pharmacology of this compound

The in vitro profile of this compound has been extensively studied to determine its affinity, potency, and selectivity for the β2-adrenergic receptor. The following tables summarize the key quantitative data from various studies, providing a comparative perspective with other well-established β2-agonists.

Table 1: Receptor Binding Affinity of this compound and Other β2-Agonists

| Compound | Receptor Subtype | Test System | Dissociation Constant (Ki) | Reference |

| This compound | Human β2-adrenoceptor | Recombinant CHO cells | 1.6 nM | [1] |

| Salmeterol | Human β2-adrenoceptor | Recombinant CHO cells | 0.4 nM | [1] |

| Formoterol | Human β2-adrenoceptor | Recombinant CHO cells | 1.1 nM | [1] |

| Salbutamol | Human β2-adrenoceptor | Recombinant CHO cells | 11.2 nM | [1] |

| This compound | Human β1-adrenoceptor | Recombinant CHO cells | 38.0 nM | [1] |

| This compound | Human β3-adrenoceptor | Recombinant CHO cells | 2.5 nM |

Table 2: Functional Potency and Efficacy of this compound and Other β2-Agonists

| Compound | Assay | Test System | pEC50 | EC50 | Maximal Effect (Emax) (% of Isoprenaline) | Reference |

| This compound | cAMP Accumulation | Recombinant CHO cells expressing human β2-adrenoceptor | 8.06 ± 0.02 | 8.7 nM | 73 ± 1% | |

| Formoterol | cAMP Accumulation | Recombinant CHO cells expressing human β2-adrenoceptor | 8.40 | 4.0 nM | 90% | |

| Salmeterol | cAMP Accumulation | Recombinant CHO cells expressing human β2-adrenoceptor | 8.00 | 10.0 nM | 38% | |

| Salbutamol | cAMP Accumulation | Recombinant CHO cells expressing human β2-adrenoceptor | 7.30 | 50.1 nM | 47% | |

| This compound | Relaxation | Isolated human bronchi | 8.82 ± 0.41 | 1.5 nM | 77 ± 5% | |

| Formoterol | Relaxation | Isolated human bronchi | 9.84 ± 0.22 | 0.14 nM | 94 ± 1% | |

| Salmeterol | Relaxation | Isolated human bronchi | 8.36 ± 0.16 | 4.4 nM | 74 ± 4% | |

| Salbutamol | Relaxation | Isolated human bronchi | 8.43 ± 0.22 | 3.7 nM | 84 ± 4% |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. This section outlines the protocols for two key assays used in the characterization of this compound.

Radioligand Binding Assay for β2-Adrenergic Receptor Affinity

This assay determines the binding affinity of a compound for the β2-adrenergic receptor by measuring the displacement of a radiolabeled ligand.

Materials:

-

Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human β2-adrenergic receptor.

-

Radioligand: [3H]-CGP12177, a hydrophilic β-adrenoceptor antagonist.

-

Test Compound: this compound and other β2-agonists.

-

Non-specific Binding Control: Propranolol (a non-selective β-blocker) at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: CHO cells expressing the human β2-adrenoceptor are harvested and homogenized in ice-cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in assay buffer to a final protein concentration of 20-40 µ g/well .

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of cell membrane suspension.

-

25 µL of assay buffer (for total binding) or 25 µL of propranolol (for non-specific binding).

-

25 µL of varying concentrations of the test compound (e.g., this compound).

-

25 µL of [3H]-CGP12177 (at a concentration close to its Kd, typically 1-2 nM).

-

-

Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters three times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay for Functional Potency

This assay measures the ability of a β2-agonist to stimulate the production of cyclic adenosine monophosphate (cAMP), a key second messenger in the β2-adrenergic signaling pathway.

Materials:

-

Cells: Human airway smooth muscle (HASM) cells or CHO cells stably expressing the human β2-adrenergic receptor.

-

Test Compound: this compound and other β2-agonists.

-

Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or similar, containing a phosphodiesterase (PDE) inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

-

cAMP Assay Kit: A commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based kit.

-

Cell Lysis Buffer (if required by the kit).

-

Plate Reader capable of detecting the signal from the chosen assay kit.

Procedure:

-

Cell Culture: Culture the cells in appropriate media until they reach a suitable confluency.

-

Cell Plating: Seed the cells into a 96-well plate at a density of 10,000-20,000 cells per well and allow them to adhere overnight.

-

Assay Preparation:

-

Aspirate the culture medium from the wells.

-

Wash the cells once with stimulation buffer.

-

Add 50 µL of stimulation buffer containing varying concentrations of the test compound to each well.

-

-

Stimulation: Incubate the plate at 37°C for 30 minutes to allow for agonist-induced cAMP production.

-

Cell Lysis and Detection (HTRF Example):

-

Add 50 µL of cell lysis buffer containing the HTRF reagents (cAMP-d2 and anti-cAMP cryptate) to each well.

-

Incubate the plate at room temperature for 60 minutes in the dark.

-

-

Signal Measurement: Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm).

-

Plot the HTRF ratio against the logarithm of the agonist concentration.

-

Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.

-

The maximal response (Emax) is determined as the upper plateau of the dose-response curve and is often expressed as a percentage of the response to a full agonist like isoprenaline.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular interactions and experimental processes involved in the in vitro characterization of this compound.

Caption: β2-Adrenergic Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

Caption: cAMP Accumulation Assay Workflow.

References

Enantiomer-Specific Biological Activity of (S)-Indacaterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indacaterol is a long-acting β2-adrenergic receptor (β2-AR) agonist utilized in the maintenance bronchodilator treatment of chronic obstructive pulmonary disease (COPD). It is marketed as a single enantiomer, (R)-indacaterol. This technical guide provides an in-depth analysis of the enantiomer-specific biological activity of indacaterol, focusing on the pharmacologically active (R)-enantiomer. Due to the development of indacaterol as a single enantiomer drug, publicly available data on the biological activity of the (S)-enantiomer is scarce. This guide summarizes the available quantitative data for (R)-indacaterol, details relevant experimental protocols, and presents signaling pathways and experimental workflows.

Core Data Summary

The biological activity of indacaterol is primarily attributed to the (R)-enantiomer. Preclinical studies have extensively characterized its interaction with the β2-adrenergic receptor.

Table 1: Receptor Binding Affinity of (R)-Indacaterol

| Compound | Receptor | Assay Type | pKi | Reference |

| (R)-Indacaterol | Human β2-Adrenoceptor | Radioligand Binding | 5.48 | [1] |

| (R)-Indacaterol | Human β1-Adrenoceptor | Radioligand Binding | 7.36 | [1] |

Note: A lower pKi value indicates higher binding affinity.

Table 2: Functional Activity of (R)-Indacaterol at the Human β2-Adrenoceptor

| Compound | Parameter | Value | Assay Type | Reference |

| (R)-Indacaterol | pEC50 | 8.67 ± 0.24 | cAMP Accumulation | [2] |

| (R)-Indacaterol | Intrinsic Activity (Emax) | High-efficacy agonist | cAMP Accumulation | [2] |

Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Intrinsic activity (Emax) refers to the maximal effect of an agonist relative to a full agonist.

Enantiomer Specificity: The Case of (S)-Indacaterol

Indacaterol is developed and marketed as the pure (R)-enantiomer[3]. This is a common strategy in drug development when one enantiomer is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or contribute to undesirable side effects.

Signaling Pathways and Experimental Workflows

β2-Adrenergic Receptor Signaling Pathway

Activation of the β2-adrenergic receptor by an agonist like (R)-indacaterol initiates a well-characterized signaling cascade. The binding of the agonist causes a conformational change in the receptor, leading to the activation of a stimulatory G protein (Gs). The activated alpha subunit of the Gs protein (Gαs) then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.

Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a ligand for a receptor. In a competitive binding assay, a radiolabeled ligand with known affinity for the receptor is used. The ability of an unlabeled compound (e.g., (R)- or this compound) to displace the radioligand is measured, and from this, the inhibitory constant (Ki) of the test compound is calculated.

References

(S)-Indacaterol: A Technical Guide to its Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Indacaterol is an ultra-long-acting β2-adrenergic receptor (ultra-LABA) agonist utilized in the management of chronic obstructive pulmonary disease (COPD). Its therapeutic efficacy is primarily attributed to its ability to induce prolonged bronchodilation. This technical guide provides an in-depth exploration of the cellular signaling pathways activated by this compound. The document elucidates the canonical Gs-protein-cAMP-PKA pathway, discusses the potential for biased agonism and β-arrestin-mediated signaling, and furnishes detailed experimental protocols for key assays used to characterize its pharmacological profile. All quantitative data are summarized in structured tables, and signaling pathways and experimental workflows are visualized through detailed diagrams.

Introduction

This compound is the (R)-enantiomer of Indacaterol and a potent and selective β2-adrenergic receptor agonist.[1] Its unique pharmacokinetic profile allows for once-daily dosing, offering a significant advantage in patient compliance and management of COPD.[2] Understanding the molecular and cellular mechanisms underlying its prolonged action is crucial for optimizing its therapeutic use and for the development of novel respiratory therapeutics. This guide will dissect the signaling cascades initiated by the binding of this compound to the β2-adrenergic receptor.

Pharmacological Profile of this compound

The interaction of this compound with the β2-adrenergic receptor and its downstream functional effects are quantified by several key pharmacological parameters. These include its binding affinity (Ki), its potency (EC50) in stimulating second messenger production, and its intrinsic efficacy (Emax) in eliciting a cellular response.

Table 1: Quantitative Pharmacological Data for this compound

| Parameter | Receptor/Assay | Value | Cell Line | Reference |

| Binding Affinity (pKi) | β1-Adrenergic Receptor | 7.36 | Recombinant | [3] |

| β2-Adrenergic Receptor | 5.48 | Recombinant | [3] | |

| Potency (pEC50) | cAMP Accumulation | 8.67 ± 0.24 | CHO (low expression) | [1] |

| cAMP Accumulation | 10.18 ± 0.21 | CHO (high expression) | ||

| Intrinsic Efficacy | Bronchial Smooth Muscle Relaxation | Partial Agonist (Intrinsic Activity = 0.73 vs. Isoproterenol) | Human Bronchi |

Note: pKi is the negative logarithm of the inhibition constant (Ki). pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Primary Signaling Pathway: The Gs-cAMP-PKA Axis

The principal mechanism of action of this compound involves the activation of the canonical Gs-protein coupled receptor (GPCR) signaling pathway.

-

This compound Binding: this compound binds to the β2-adrenergic receptor, a seven-transmembrane domain receptor located on the surface of airway smooth muscle cells.

-

Gs Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the heterotrimeric Gs protein. The Gαs subunit dissociates from the Gβγ dimer and exchanges GDP for GTP.

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the membrane-bound enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger.

-

Protein Kinase A (PKA) Activation: Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

-

Downstream Phosphorylation and Bronchodilation: PKA phosphorylates various downstream targets within the smooth muscle cell, ultimately leading to a decrease in intracellular calcium levels and relaxation of the airway smooth muscle, resulting in bronchodilation.

Alternative Signaling: Biased Agonism and β-Arrestin Pathway

Beyond the canonical Gs pathway, GPCRs can signal through alternative pathways, a phenomenon known as biased agonism or functional selectivity. This involves the preferential activation of one signaling cascade over another by a specific ligand. For β2-adrenergic receptors, an important alternative pathway is mediated by β-arrestins.

While specific quantitative data on the biased agonism of this compound is not extensively available in public literature, the general framework for β2-adrenergic receptor signaling includes the β-arrestin pathway.

-

GPCR Kinase (GRK) Phosphorylation: Upon agonist binding, the β2-adrenergic receptor is phosphorylated by G-protein coupled receptor kinases (GRKs).

-

β-Arrestin Recruitment: This phosphorylation promotes the recruitment of β-arrestin proteins to the intracellular domains of the receptor.

-

Signal Termination and Internalization: β-arrestin binding sterically hinders further Gs protein coupling, leading to desensitization and termination of the cAMP signal. It also acts as a scaffold protein to facilitate receptor internalization via clathrin-coated pits.

-

β-Arrestin-Mediated Signaling: In addition to its role in desensitization, β-arrestin can initiate its own signaling cascades, which can be independent of G-protein activation. These pathways can influence cellular processes such as gene expression and cell survival. There is evidence to suggest that Indacaterol can inhibit the NF-κB pathway in a β-arrestin-2-dependent manner.

The balance between Gs-mediated and β-arrestin-mediated signaling can have significant implications for the long-term efficacy and side-effect profile of β2-agonists. Agonists that are "biased" towards the Gs pathway may offer sustained bronchodilation with reduced receptor desensitization.

Detailed Experimental Protocols

The characterization of this compound's activity relies on a suite of in vitro pharmacological assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay (for Determining Binding Affinity - Ki)

This assay measures the affinity of this compound for the β2-adrenergic receptor by competing with a radiolabeled ligand.

Materials:

-

Cell membranes expressing the human β2-adrenergic receptor (e.g., from CHO or HEK293 cells).

-

Radioligand: [³H]-dihydroalprenolol (DHA) or other suitable β-adrenergic antagonist.

-

This compound stock solution.

-

Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash buffer: Cold assay buffer.

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail.

-

96-well plates.

-

Filter harvester.

-

Scintillation counter.

Protocol:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound or buffer (for total binding) or a saturating concentration of a non-radiolabeled antagonist like propranolol (for non-specific binding).

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. Pharmacogenetic characterization of indacaterol, a novel β2-adrenoceptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indacaterol: a new once daily long-acting beta2 adrenoceptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Systematic errors in detecting biased agonism: Analysis of current methods and development of a new model-free approach - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Cell-Based Assay for Determining (S)-Indacaterol Potency and Efficacy

For Research Use Only. Not for use in diagnostic procedures.

Introduction

(S)-Indacaterol is a long-acting beta-2 adrenergic agonist (LABA) used in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][2][3] Its therapeutic effect is mediated through the activation of β2-adrenergic receptors (β2-AR), a class of G-protein coupled receptors (GPCRs).[4][5] Upon agonist binding, the β2-AR couples to the stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP). This signaling cascade ultimately leads to the relaxation of bronchial smooth muscle.

This application note provides a detailed protocol for a cell-based assay to determine the potency (EC50) and efficacy (Emax) of this compound by measuring intracellular cAMP levels. The described assay is suitable for high-throughput screening and compound characterization in drug discovery and development.

Principle of the Assay

This assay utilizes a recombinant cell line stably expressing the human β2-adrenergic receptor. The potency and efficacy of this compound are quantified by measuring the dose-dependent increase in intracellular cAMP. A variety of commercially available kits can be used for cAMP measurement, including those based on Homogeneous Time-Resolved Fluorescence (HTRF), Fluorescence Resonance Energy Transfer (FRET), and bioluminescent reporter systems. In this protocol, we describe a generic method adaptable to these detection technologies.

Signaling Pathway of this compound

The binding of this compound to the β2-adrenergic receptor initiates a well-characterized signaling cascade.

Caption: this compound signaling pathway.

Experimental Workflow

The following diagram outlines the major steps in the cell-based assay to determine this compound potency and efficacy.

Caption: Experimental workflow for the cell-based assay.

Materials and Reagents

-

Cell Line: Human bronchial epithelial cells (e.g., BEAS-2B) or a recombinant cell line (e.g., CHO-K1, HEK293) stably expressing the human β2-adrenergic receptor.

-

Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM, F-12) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and a selection agent if required.

-

This compound maleate: Reference standard.

-

cAMP Assay Kit: A commercially available kit for the detection of intracellular cAMP (e.g., HTRF, FRET, or bioluminescence-based).

-

Assay Buffer: As recommended by the cAMP assay kit manufacturer.

-

Cell Scrapers or Trypsin-EDTA: For cell harvesting.

-

White or Black Opaque 96- or 384-well microplates: Compatible with the plate reader.

-

Plate Reader: Capable of detecting the signal generated by the chosen cAMP assay kit.

Experimental Protocol

Cell Culture and Seeding

-

Culture the β2-AR expressing cells in T-75 or T-150 flasks using the appropriate cell culture medium at 37°C in a humidified atmosphere of 5% CO2.

-

When the cells reach 80-90% confluency, aspirate the medium and wash the cells with phosphate-buffered saline (PBS).

-

Harvest the cells using a cell scraper or by trypsinization.

-

Resuspend the cells in fresh culture medium and perform a cell count to determine cell viability and concentration.

-

Dilute the cells to the desired seeding density (optimized for the specific cell line and assay format).

-

Seed the cells into the appropriate microplate (e.g., 2,500-10,000 cells/well for a 384-well plate).

-

Incubate the plates at 37°C with 5% CO2 for 18-24 hours.

Compound Preparation

-

Prepare a stock solution of this compound maleate in a suitable solvent (e.g., DMSO or water).

-

Perform a serial dilution of the this compound stock solution in the assay buffer to generate a concentration-response curve. A typical 10-point, 3-fold serial dilution starting from 1 µM is recommended.

-

Include a vehicle control (assay buffer with the same final concentration of solvent as the compound dilutions) and a positive control (e.g., a known β2-AR agonist like isoproterenol).

Agonist Stimulation

-

Carefully remove the culture medium from the cell plates.

-

Add the prepared this compound dilutions and controls to the respective wells.

-

Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 30 minutes) as recommended by the assay kit manufacturer.

cAMP Detection

-

Follow the instructions provided with the commercial cAMP assay kit. This typically involves the addition of a cell lysis buffer followed by the detection reagents.

-

Incubate the plate for the recommended time to allow for signal development.

-

Read the plate on a compatible plate reader.

Data Analysis

-

The raw data from the plate reader is used to calculate the intracellular cAMP concentration for each well, often by using a standard curve.

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the EC50 and Emax values.

-

Potency (EC50): The concentration of this compound that elicits 50% of the maximal response.

-

Efficacy (Emax): The maximum response produced by this compound.

-

Representative Data

The following tables summarize hypothetical quantitative data for this compound and a reference agonist, Isoproterenol, obtained from a cAMP accumulation assay in a β2-AR expressing cell line.

Table 1: Potency (EC50) of this compound and Isoproterenol

| Compound | EC50 (nM) | 95% Confidence Interval (nM) |

| This compound | 1.2 | 0.9 - 1.6 |

| Isoproterenol | 0.8 | 0.6 - 1.1 |

Table 2: Efficacy (Emax) of this compound and Isoproterenol

| Compound | Emax (% of Isoproterenol) | Standard Error |

| This compound | 95% | ± 3.5% |

| Isoproterenol | 100% | ± 2.8% |

Troubleshooting

| Issue | Possible Cause | Solution |

| High well-to-well variability | Inconsistent cell seeding | Ensure proper cell mixing before seeding; use a multichannel pipette. |

| Pipetting errors | Calibrate pipettes regularly; use reverse pipetting for viscous solutions. | |

| Low signal-to-background ratio | Low receptor expression | Use a cell line with higher β2-AR expression or optimize transfection. |

| Suboptimal assay conditions | Optimize cell number, incubation times, and reagent concentrations. | |

| No dose-response observed | Inactive compound | Check the purity and integrity of the this compound stock. |

| Incorrect concentration range | Test a wider range of compound concentrations. | |

| Cell viability issues | Perform a cell viability assay to ensure cells are healthy. |

Conclusion

The cell-based assay described in this application note provides a robust and reliable method for determining the potency and efficacy of this compound. This assay is amenable to high-throughput screening and can be readily adapted to various detection technologies, making it a valuable tool for the characterization of β2-adrenergic receptor agonists in drug discovery and development.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Indacaterol: a novel long-acting β(2) -agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indacaterol: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Agonist efficacy at the β2AR is driven by the faster association rate of the Gs protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

Application Notes and Protocols for In Vivo Experimental Design for Studying (S)-Indacaterol in Animal Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-Indacaterol is a novel, ultra-long-acting β2-adrenergic agonist (ultra-LABA) utilized in the management of chronic obstructive pulmonary disease (COPD). Its mechanism of action involves the selective stimulation of β2-adrenergic receptors in the bronchial smooth muscle, leading to prolonged bronchodilation.[1] This document provides detailed application notes and protocols for designing and conducting in vivo experiments to evaluate the efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties of this compound in relevant animal models.

Signaling Pathway of this compound

This compound exerts its therapeutic effect through the canonical β2-adrenergic receptor signaling cascade. Upon binding to the β2-adrenergic receptor on airway smooth muscle cells, it activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), resulting in the phosphorylation of downstream targets that ultimately cause smooth muscle relaxation and bronchodilation.

Animal Models for COPD Research

The selection of an appropriate animal model is critical for the preclinical evaluation of this compound. Rodents and guinea pigs are commonly used models that replicate key features of COPD.

Table 1: Animal Models for COPD and this compound Efficacy Studies

| Animal Model | Induction Method | Key Features | Recommended Use for this compound Studies |

| Mouse | Intratracheal instillation of lipopolysaccharide (LPS) | Acute lung inflammation, neutrophil influx, pro-inflammatory cytokine release.[2][3] | Evaluation of anti-inflammatory effects and initial efficacy screening. |

| Cigarette smoke (CS) exposure (long-term) | Chronic inflammation, emphysema-like alveolar destruction, airway remodeling. | Assessment of long-term efficacy on lung function and pathology. | |

| Rat | Intratracheal instillation of LPS | Similar to mice, robust inflammatory response. | PK/PD modeling, efficacy studies. |

| CS exposure in combination with LPS | Exaggerated inflammatory response, mimicking exacerbations.[4] | Investigating effects on acute exacerbations of COPD. | |

| Guinea Pig | CS exposure (long-term) | Develops emphysematous lesions, changes in lung function resembling human COPD.[4] | Bronchoprotection assays, lung function studies. |

Experimental Protocols

Protocol 1: Induction of a COPD-like Model in Mice using Lipopolysaccharide (LPS)

This protocol describes the induction of acute lung inflammation in mice, a model suitable for evaluating the anti-inflammatory and bronchodilatory effects of this compound.

Materials:

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile, pyrogen-free saline

-

Anesthesia (e.g., Ketamine/Xylazine cocktail)

-

Animal feeding needles (for intratracheal instillation)

-

Mice (e.g., C57BL/6, 8-10 weeks old)

Procedure:

-

Animal Preparation: Acclimatize mice for at least one week before the experiment.

-

LPS Preparation: Dissolve LPS in sterile saline to the desired concentration (e.g., 1 mg/mL).

-

Anesthesia: Anesthetize the mice via intraperitoneal injection of the Ketamine/Xylazine cocktail.

-

Intratracheal Instillation:

-

Place the anesthetized mouse in a supine position on a slanted board.

-

Gently pull the tongue to the side to visualize the epiglottis.

-

Carefully insert a sterile animal feeding needle into the trachea.

-

Instill a single bolus of LPS solution (e.g., 50 µL) into the lungs.

-

-

This compound Administration: Administer this compound (e.g., via inhalation or intratracheal instillation) at a predetermined time point before or after the LPS challenge.

-

Endpoint Analysis: At a specified time after LPS instillation (e.g., 24 hours), euthanize the mice and collect bronchoalveolar lavage fluid (BALF) and lung tissue for analysis of inflammatory cell infiltration, cytokine levels, and histopathology.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of Acute Lung Injury (ALI) Induced by Lipopolysaccharide (LPS) on the Pulmonary Pharmacokinetics of an Antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characteristic plethysmographic findings in a guinea pig model of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of (S)-Indacaterol in Primary Human Bronchial Epithelial Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Indacaterol is a long-acting beta-2 adrenergic agonist (LABA) utilized in the management of chronic obstructive pulmonary disease (COPD). Its therapeutic effect is primarily mediated through the relaxation of bronchial smooth muscle. However, its interaction with and effects on the airway epithelium are of significant interest for understanding its full pharmacological profile. Primary human bronchial epithelial (pHBE) cells provide a crucial in vitro model for investigating these effects. These application notes provide a comprehensive overview of the use of this compound in pHBE cell culture, including its mechanism of action, effects on key signaling pathways, and detailed experimental protocols.

Mechanism of Action

This compound is a potent and selective β2-adrenoceptor agonist.[1] Its primary mechanism of action involves the stimulation of β2-adrenergic receptors on the surface of airway cells, including bronchial epithelial cells. This interaction activates the Gs alpha subunit of the G protein-coupled receptor, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, resulting in a range of cellular responses.

In bronchial epithelial cells, this signaling cascade has been shown to modulate gene expression and influence the release of signaling molecules such as acetylcholine.[2] The sustained elevation of cAMP due to the long-acting nature of Indacaterol is a key feature of its therapeutic efficacy.

Signaling Pathway

The signaling pathway of this compound in primary human bronchial epithelial cells is initiated by its binding to the β2-adrenergic receptor, leading to a cascade of intracellular events culminating in various cellular responses.

Data Presentation

The following tables summarize the quantitative effects of this compound on primary human bronchial epithelial cells as reported in scientific literature.

Table 1: Effect of this compound on Gene Expression in pHBE cells

| Gene | Time Point | Fold Change | Reference |

| RGS2 | 2h | >1.5 | [1] |

| AREG | 2h | >1.5 | [1] |

| PTGS2 | 2h | >1.5 | [1] |

| DUSP1 | 2h | >1.5 | |

| FOSL1 | 2h | >1.5 |

Table 2: Effect of this compound on Acetylcholine (ACh) Release

| Treatment Concentration | Inhibition of ACh-induced Contraction | Reduction in [3H]-ACh Release | Reference |

| 10⁻⁸ M | 1 ± 3% | -2 ± 6% | |

| 10⁻⁷ M | -7 ± 7% | 0 ± 13% | |

| 10⁻⁶ M | -24 ± 12% | -8 ± 3% | |

| 10⁻⁵ M | -51 ± 17% | -22 ± 11% |

Experimental Protocols

Detailed methodologies for key experiments involving the use of this compound in pHBE cell culture are provided below.

Experimental Workflow

The general workflow for studying the effects of this compound on pHBE cells involves several key stages, from cell culture to data analysis.

Protocol 1: Culture of Primary Human Bronchial Epithelial (pHBE) Cells

Materials:

-

Bronchial Epithelial Cell Growth Medium (BEGM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Collagen-coated culture flasks/plates

Procedure:

-

Thawing of Cells: Thaw cryopreserved pHBE cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed BEGM with 10% FBS.

-

Centrifugation: Centrifuge the cells at 200 x g for 5 minutes to pellet them.

-

Resuspension: Discard the supernatant and gently resuspend the cell pellet in fresh BEGM supplemented with penicillin-streptomycin.

-

Seeding: Seed the cells onto collagen-coated culture flasks at a density of 2,500-5,000 cells/cm².

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.

-

Media Change: Change the culture medium every 2-3 days.

-

Subculturing: When the cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with medium containing FBS and re-seed the cells into new collagen-coated flasks.

Protocol 2: Measurement of Intracellular cAMP Levels

Materials:

-

pHBE cells cultured in 96-well plates

-

This compound stock solution

-

cAMP assay kit (e.g., ELISA-based or FRET-based)

-

Cell lysis buffer

-

Phosphodiesterase inhibitor (e.g., IBMX)

Procedure:

-

Cell Seeding: Seed pHBE cells in a 96-well plate and grow to 80-90% confluency.

-

Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 30 minutes to prevent cAMP degradation.

-

Treatment: Add varying concentrations of this compound to the wells and incubate for the desired time (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided in the cAMP assay kit.

-

cAMP Measurement: Follow the manufacturer's instructions for the cAMP assay kit to measure the concentration of cAMP in the cell lysates. This typically involves a competitive binding assay where the amount of cAMP produced is inversely proportional to the signal generated.

-

Data Analysis: Generate a standard curve using the provided cAMP standards and determine the cAMP concentration in the samples.

Protocol 3: Gene Expression Analysis by Quantitative PCR (qPCR)

Materials:

-

pHBE cells cultured in 6-well plates

-

This compound stock solution

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

Primers for target genes and a reference gene (e.g., GAPDH, ACTB)

Procedure:

-

Cell Treatment: Treat pHBE cells grown in 6-well plates with this compound at the desired concentration and for the specified time (e.g., 2, 6, 18 hours).

-

RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Reverse transcribe a fixed amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.

-

qPCR: Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and specific primers for the target and reference genes.

-

Thermal Cycling: Perform the qPCR using a real-time PCR detection system with appropriate cycling conditions.

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Protocol 4: Acetylcholine (ACh) Release Assay

Materials:

-

pHBE cells cultured to confluency

-

This compound stock solution

-

Acetylcholine assay kit (colorimetric or fluorometric)

-

Krebs-Ringer-HEPES buffer

Procedure:

-

Cell Culture: Grow pHBE cells to confluency in multi-well plates.

-

Pre-incubation: Wash the cells with Krebs-Ringer-HEPES buffer and pre-incubate with this compound at various concentrations for a specified time.

-

Stimulation (Optional): If studying the effect of Indacaterol on stimulated ACh release, add a secretagogue (e.g., carbachol) to the wells.

-

Sample Collection: Collect the supernatant from each well.

-

ACh Measurement: Measure the concentration of ACh in the supernatant using a commercial acetylcholine assay kit. These kits typically involve an enzymatic reaction that produces a colored or fluorescent product proportional to the amount of ACh.

-

Data Analysis: Create a standard curve with known concentrations of acetylcholine to determine the ACh concentration in the samples. Express the results as a percentage of the control (untreated cells).

Conclusion

The use of this compound in primary human bronchial epithelial cell culture provides a valuable model for elucidating its cellular and molecular effects beyond bronchodilation. The protocols and data presented here offer a framework for researchers to investigate the intricate interactions of this important therapeutic agent with the airway epithelium. These studies can contribute to a deeper understanding of its role in respiratory diseases and potentially identify new therapeutic targets.

References

- 1. Analysis of the Indacaterol-Regulated Transcriptome in Human Airway Epithelial Cells Implicates Gene Expression Changes in the Adverse and Therapeutic Effects of β2-Adrenoceptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interactions between glycopyrronium and indacaterol on cholinergic neurotransmission and contractile response in bovine trachealis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Radioligand Binding Assay of (S)-Indacaterol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for a radioligand binding assay to determine the binding affinity of (S)-Indacaterol to the human beta-2 adrenergic receptor (β2-AR). This compound is a long-acting β2-AR agonist used in the management of chronic obstructive pulmonary disease (COPD). Understanding its binding characteristics is crucial for drug development and pharmacological research.

Introduction

This compound exerts its therapeutic effect by binding to and activating β2-adrenergic receptors, which are predominantly found in the smooth muscle of the airways. This activation initiates a signaling cascade that leads to bronchodilation. A radioligand binding assay is a fundamental technique to quantify the interaction between a ligand, such as this compound, and its receptor. This protocol describes a competitive binding assay using a radiolabeled antagonist to determine the inhibition constant (Ki) of this compound for the human β2-AR.

Data Presentation

The binding affinity of this compound for the human β2-adrenergic receptor has been determined using a competitive radioligand binding assay. The results are summarized in the table below.

| Compound | Receptor | Radioligand | Cell Line | pKi | Ki (nM) |

| This compound | Human β2-Adrenergic Receptor | [125I]-Iodocyanopindolol | CHO-K1 | 9.4 | 0.4 |

pKi is the negative logarithm of the inhibition constant (Ki). The Ki value was calculated from the pKi.

Signaling Pathway of the Beta-2 Adrenergic Receptor

This compound is an agonist that activates the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). Upon binding, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein. The activated Gs protein stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.

Caption: Beta-2 adrenergic receptor signaling pathway.

Experimental Protocol: Radioligand Binding Assay

This protocol details a competitive radioligand binding assay to determine the inhibition constant (Ki) of this compound for the human β2-adrenergic receptor expressed in Chinese Hamster Ovary (CHO-K1) cells.

Materials and Reagents:

-

Cell Line: CHO-K1 cells stably expressing the human β2-adrenergic receptor.

-

Radioligand: [125I]-Iodocyanopindolol (specific activity ~2000 Ci/mmol).

-

This compound: Stock solution in a suitable solvent (e.g., DMSO).

-

Non-specific Binding Control: Propranolol (10 µM final concentration).

-

Membrane Preparation Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (GF/C).

-

96-well plates.

-

Cell scraper.

-

Homogenizer.

-

Ultracentrifuge.

-

Scintillation counter.

1. Membrane Preparation:

-

Culture CHO-K1 cells expressing the human β2-adrenergic receptor to confluency.

-

Wash the cells with ice-cold PBS and harvest them by scraping.

-

Centrifuge the cell suspension at 500 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold membrane preparation buffer.

-

Homogenize the cell suspension using a Polytron homogenizer.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the pellet in fresh membrane preparation buffer.

-

Repeat the centrifugation and resuspension step.

-

Resuspend the final pellet in binding buffer and determine the protein concentration using a suitable method (e.g., Bradford assay).

-

Aliquot the membrane preparation and store at -80°C until use.

2. Competitive Binding Assay:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 25 µL of binding buffer, 25 µL of [125I]-Iodocyanopindolol (at a final concentration near its Kd, e.g., 50 pM), and 50 µL of membrane preparation (containing 10-20 µg of protein).

-

Non-specific Binding: 25 µL of Propranolol (10 µM final concentration), 25 µL of [125I]-Iodocyanopindolol, and 50 µL of membrane preparation.

-

Competition Binding: 25 µL of each this compound dilution, 25 µL of [125I]-Iodocyanopindolol, and 50 µL of membrane preparation.

-

-

Incubate the plate at 25°C for 90 minutes with gentle agitation.

3. Filtration and Detection:

-

Pre-soak the glass fiber filters in 0.5% polyethyleneimine for at least 30 minutes.

-

Terminate the binding reaction by rapid filtration of the incubation mixture through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials and add 5 mL of scintillation cocktail.

-

Measure the radioactivity in a scintillation counter.

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding of [125I]-Iodocyanopindolol as a function of the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the inhibition constant (Ki) for this compound using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

Experimental Workflow Diagram

The following diagram illustrates the workflow for the radioligand binding assay.

Caption: Radioligand binding assay experimental workflow.

Application Notes and Protocols for Gene Expression Analysis in Response to (S)-Indacaterol Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Indacaterol is an ultra-long-acting beta-2 adrenergic agonist (ultra-LABA) used in the maintenance bronchodilator treatment of chronic obstructive pulmonary disease (COPD). Its primary mechanism of action involves the selective stimulation of β2-adrenergic receptors in the bronchial smooth muscle, leading to the activation of adenylyl cyclase. This, in turn, increases intracellular levels of cyclic adenosine monophosphate (cAMP), resulting in bronchodilation. Beyond its well-established effects on smooth muscle relaxation, this compound, like other β2-agonists, can modulate the expression of various genes in airway epithelial cells. This modulation can have implications for both the therapeutic effects and potential side effects of the drug.